molecular formula C7H10N2O2 B166226 N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 126484-96-6

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide

Cat. No. B166226
M. Wt: 154.17 g/mol
InChI Key: HFCKOBDZXLBXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as MOHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOHA is a bicyclic compound that belongs to the class of azabicyclo compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and its deficiency has been linked to various neurological disorders.

Biochemical And Physiological Effects

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which leads to increased levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages And Limitations For Lab Experiments

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding.

Future Directions

There are several future directions for research on N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in the treatment of neurological disorders.
2. Development of new N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide derivatives with improved pharmacological properties.
3. Investigation of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide as a tool for studying the role of acetylcholine in the brain.
4. Exploration of the potential use of N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide in the development of new pesticides and insecticides.
In conclusion, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized through a multistep process involving the reaction of various chemical precursors. One of the most commonly used methods for synthesizing N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide involves the reaction of 2-azabicyclo[3.1.0]hex-3-ene with methyl isocyanate, followed by N-methylation of the resulting product. The final step involves the oxidation of the N-methyl group to form N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide.

Scientific Research Applications

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide has been investigated as a potential lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

126484-96-6

Product Name

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-8-6(11)7-3-4(7)2-5(10)9-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10)

InChI Key

HFCKOBDZXLBXCA-UHFFFAOYSA-N

SMILES

CNC(=O)C12CC1CC(=O)N2

Canonical SMILES

CNC(=O)C12CC1CC(=O)N2

synonyms

2-Azabicyclo[3.1.0]hexane-1-carboxamide,N-methyl-3-oxo-(9CI)

Origin of Product

United States

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